molecular formula C8H11NO3S B6255200 2-amino-1-phenylethane-1-sulfonic acid CAS No. 4430-27-7

2-amino-1-phenylethane-1-sulfonic acid

Cat. No.: B6255200
CAS No.: 4430-27-7
M. Wt: 201.25 g/mol
InChI Key: KSENLTLAWUTOSF-UHFFFAOYSA-N
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Description

2-Amino-1-phenylethane-1-sulfonic acid is a sulfonic acid derivative that has found widespread use in various scientific and industrial applications. This compound, first synthesized in the 1930s, is known for its unique chemical properties, which make it a valuable reagent in numerous fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-phenylethane-1-sulfonic acid typically involves the sulfonation of 2-amino-1-phenylethane. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenylethane-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonate salts, substituted amines, and various oxidized derivatives. These products have diverse applications in different fields .

Scientific Research Applications

2-Amino-1-phenylethane-1-sulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:

    Chemistry: Used as a coupling agent and buffer in various chemical reactions.

    Biology: Employed in biochemical assays and as a reagent in protein purification.

    Medicine: Investigated for its potential therapeutic properties and used in drug formulation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-phenylethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with various biomolecules, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications .

Comparison with Similar Compounds

2-Amino-1-phenylethane-1-sulfonic acid can be compared with other similar compounds, such as:

    2-Amino-1-phenylethane: Lacks the sulfonic acid group, resulting in different chemical properties and applications.

    2-Amino-1-phenylethane-1-sulfonate: The sulfonate salt form of the compound, which has different solubility and reactivity.

    Phenylethanesulfonic acid: Lacks the amino group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the amino and sulfonic acid groups, which confer distinct chemical properties and enable its use in a wide range of applications.

Properties

CAS No.

4430-27-7

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-amino-1-phenylethanesulfonic acid

InChI

InChI=1S/C8H11NO3S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H,10,11,12)

InChI Key

KSENLTLAWUTOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)S(=O)(=O)O

Purity

95

Origin of Product

United States

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